molecular formula C10H9NO2 B1321016 5-hydroxy-2-methylisoquinolin-1(2H)-one CAS No. 42792-98-3

5-hydroxy-2-methylisoquinolin-1(2H)-one

Cat. No.: B1321016
CAS No.: 42792-98-3
M. Wt: 175.18 g/mol
InChI Key: GFKCIDMEXINYQD-UHFFFAOYSA-N
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Description

5-hydroxy-2-methylisoquinolin-1(2H)-one is an organic compound belonging to the isoquinolinone family It is characterized by a hydroxyl group at the 5th position and a methyl group at the 2nd position on the isoquinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-methylisoquinolin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzaldehyde and glycine.

    Cyclization: The key step involves the cyclization of the intermediate Schiff base formed from the condensation of 2-methylbenzaldehyde and glycine. This cyclization is usually carried out under acidic conditions.

    Hydroxylation: The hydroxylation at the 5th position can be achieved using various oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-methylisoquinolin-1(2H)-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The carbonyl group in the isoquinolinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methyl group at the 2nd position can be substituted with various functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 5-oxo-2-methylisoquinolin-1(2H)-one.

    Reduction: Formation of 5-hydroxy-2-methylisoquinolin-1-ol.

    Substitution: Formation of 5-hydroxy-2-(halomethyl)isoquinolin-1(2H)-one.

Scientific Research Applications

5-hydroxy-2-methylisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxyisoquinolin-1(2H)-one: Lacks the methyl group at the 2nd position.

    2-methylisoquinolin-1(2H)-one: Lacks the hydroxyl group at the 5th position.

    5-methoxy-2-methylisoquinolin-1(2H)-one: Contains a methoxy group instead of a hydroxyl group at the 5th position.

Uniqueness

5-hydroxy-2-methylisoquinolin-1(2H)-one is unique due to the presence of both the hydroxyl group at the 5th position and the methyl group at the 2nd position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-hydroxy-2-methylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-6-5-7-8(10(11)13)3-2-4-9(7)12/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKCIDMEXINYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277677
Record name 5-Hydroxy-2-methyl-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42792-98-3
Record name 5-Hydroxy-2-methyl-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42792-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-2-methyl-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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